

# Spectroscopic and Methodological Profile of 2-Methoxy-2-(4-hydroxyphenyl)ethanol

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## Compound of Interest

Compound Name: 2-Methoxy-2-(4-hydroxyphenyl)ethanol

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This technical guide provides a comprehensive overview of the spectroscopic properties and experimental protocols related to **2-Methoxy-2-(4-hydroxyphenyl)ethanol**. This compound, identified as a derivative of the antioxidant tyrosol, is of interest for its potential applications in pharmaceutical development.<sup>[1]</sup> This document summarizes the available spectroscopic data, outlines methods for its isolation and synthesis, and presents a logical workflow for its characterization.

## Spectroscopic Data

The structural elucidation of **2-Methoxy-2-(4-hydroxyphenyl)ethanol** has been achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).<sup>[1]</sup> While experimentally obtained high-resolution spectra are not publicly available in detail, predicted data and data from structurally similar compounds provide valuable insights.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural determination of organic molecules.<sup>[1]</sup> Predicted <sup>1</sup>H and <sup>13</sup>C NMR chemical shifts for **2-Methoxy-2-(4-hydroxyphenyl)ethanol** are presented below. These predictions are based on the compound's functional groups, which include a 1,4-disubstituted benzene ring, a secondary alcohol, and a methoxy ether.<sup>[1]</sup>

Table 1: Predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR Spectroscopic Data for **2-Methoxy-2-(4-hydroxyphenyl)ethanol**[\[1\]](#)

$^1\text{H}$ NMR		$^{13}\text{C}$ NMR	
Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Assignment	Predicted Chemical Shift ( $\delta$ , ppm)
H-2', H-6' (Aromatic)	~7.20 (d)	C-1 (Benzylic)	~85.0
H-3', H-5' (Aromatic)	~6.80 (d)	C-2 (Methylene)	~67.0
H-1 (Methine)	~4.20 (dd)	C-1' (Aromatic Quaternary)	~131.0
H-2 (Methylene)	~3.60 (m)	C-2', C-6' (Aromatic)	~128.0
-OCH <sub>3</sub> (Methoxy)	~3.25 (s)	C-3', C-5' (Aromatic)	~115.0
-OH (Alcohol)	Variable	C-4' (Aromatic Quaternary)	~157.0
-OH (Phenol)	Variable	-OCH <sub>3</sub> (Methoxy)	~56.0

Note: Multiplicities are abbreviated as s (singlet), d (doublet), dd (doublet of doublets), and m (multiplet).

For comparative purposes, the experimental  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for the structurally related compound, 2-Methoxy-2-phenylethanol, which lacks the para-hydroxyl group on the phenyl ring, are provided in Table 2.

Table 2: Experimental  $^1\text{H}$  and  $^{13}\text{C}$  NMR Spectroscopic Data for 2-Methoxy-2-phenylethanol in CDCl<sub>3</sub>[\[2\]](#)

<sup>1</sup> H NMR		<sup>13</sup> C NMR	
Assignment	Chemical Shift (δ, ppm)	Assignment	Chemical Shift (δ, ppm)
Aromatic Protons	7.36-7.24 (m, 5H)	Aromatic Quaternary Carbon	138.4
CH-O	4.20 (dd, J = 8.3, 3.9 Hz, 1H)	Aromatic CH Carbons	128.8, 128.4, 127.2
-CH <sub>2</sub> OH	3.68-3.57 (m, 2H)	CH-O	84.3
-OCH <sub>3</sub>	3.27 (s, 3H)	-CH <sub>2</sub> OH	67.3
-OH	2.85 (s, 1H)	-OCH <sub>3</sub>	55.7

## Mass Spectrometry (MS)

While a specific mass spectrum for **2-Methoxy-2-(4-hydroxyphenyl)ethanol** is not readily available, its structural confirmation has been reported using mass spectrometry.<sup>[1]</sup> The expected molecular weight of this compound is 168.19 g/mol .<sup>[1]</sup>

## Infrared (IR) Spectroscopy

Specific IR data for **2-Methoxy-2-(4-hydroxyphenyl)ethanol** is not currently published. However, the spectrum is expected to exhibit characteristic absorption bands for the hydroxyl (-OH), methoxy (C-O), and aromatic (C=C) functional groups present in the molecule.

## Experimental Protocols

### Isolation from Natural Sources

**2-Methoxy-2-(4-hydroxyphenyl)ethanol** has been successfully isolated from the bulbs of *Allium paradoxum*.<sup>[1]</sup> The general procedure involves a multi-step extraction and purification process.

1. Extraction: The plant material is first extracted with a solvent such as methanol.<sup>[1]</sup>

2. Partitioning: The resulting extract is then partitioned between water and n-butanol to separate compounds based on their polarity.<sup>[1]</sup>
3. Chromatographic Purification: Further purification is achieved using column chromatography to separate the components of the butanol and chloroform-methanol extracts. The final purification of **2-Methoxy-2-(4-hydroxyphenyl)ethanol** is performed using High-Performance Liquid Chromatography (HPLC).<sup>[1]</sup>
4. Structural Elucidation: The definitive structure of the isolated compound is confirmed through a combination of one-dimensional and two-dimensional NMR spectroscopy and mass spectrometry.<sup>[1]</sup>

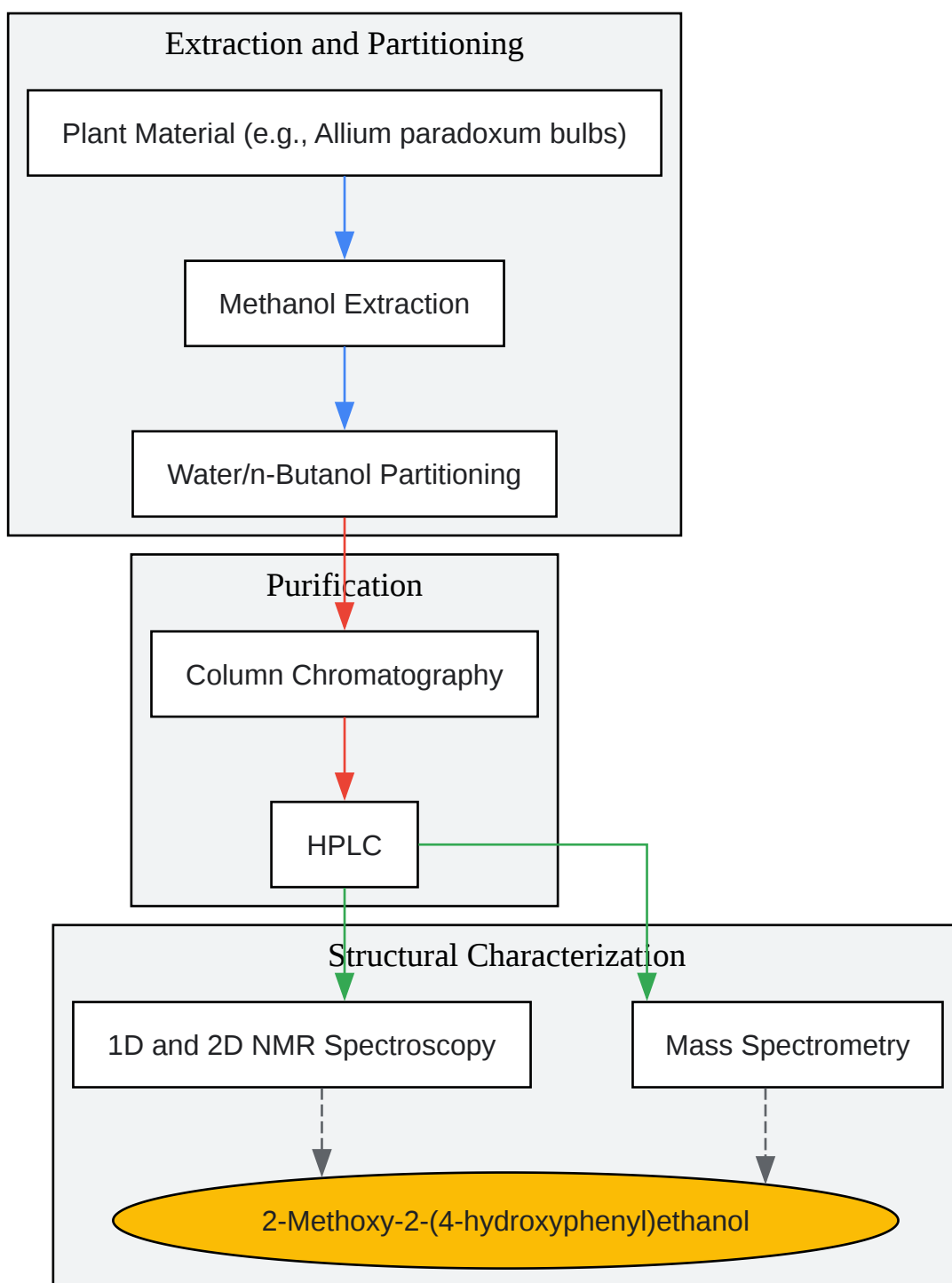
## Synthetic Approach

A hypothetical synthetic pathway for **2-Methoxy-2-(4-hydroxyphenyl)ethanol** can be proposed starting from 4-hydroxyacetophenone.<sup>[1]</sup> This approach would likely involve the following key steps:

1. Protection of the Phenolic Hydroxyl Group: To prevent unwanted side reactions, the phenolic hydroxyl group of 4-hydroxyacetophenone would first be protected with a suitable protecting group.
2. Nucleophilic Substitution: The protected 4-hydroxyacetophenone would then undergo a nucleophilic substitution reaction with a methoxide source, such as sodium methoxide, to introduce the methoxy group at the alpha-position of the ketone.
3. Carbonyl Reduction: The resulting ketone is then reduced to a secondary alcohol using a reducing agent like sodium borohydride. This step is crucial as it creates the stereocenter of the molecule.
4. Deprotection: Finally, the protecting group on the phenolic hydroxyl is removed to yield **2-Methoxy-2-(4-hydroxyphenyl)ethanol**.<sup>[1]</sup>

## Visualizations

The following diagram illustrates a general workflow for the isolation and characterization of **2-Methoxy-2-(4-hydroxyphenyl)ethanol** from a natural source.



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Caption: General workflow for the isolation and characterization of **2-Methoxy-2-(4-hydroxyphenyl)ethanol**.

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## References

- 1. 2-Methoxy-2-(4-hydroxyphenyl)ethanol | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
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